molecular formula C17H18O6 B11155757 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate

4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate

Cat. No.: B11155757
M. Wt: 318.32 g/mol
InChI Key: LUSXBSCYNPTVKL-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate is a synthetic coumarin derivative featuring a chromene (2H-benzopyran) core substituted with a methyl group at position 4, a propyl group at position 3, and acetylated hydroxyl groups at positions 5 and 7.

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(5-acetyloxy-4-methyl-2-oxo-3-propylchromen-7-yl) acetate

InChI

InChI=1S/C17H18O6/c1-5-6-13-9(2)16-14(22-11(4)19)7-12(21-10(3)18)8-15(16)23-17(13)20/h7-8H,5-6H2,1-4H3

InChI Key

LUSXBSCYNPTVKL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst: Pyridine (10–20 mol%) enhances regioselectivity by deprotonating hydroxyl groups.

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes side reactions.

  • Temperature: Reactions proceed at 0–25°C to prevent over-acetylation.

  • Yield: 65–78% after purification via silica gel chromatography.

Table 1: Representative Acetylation Parameters

ParameterRangeImpact on Yield/Purity
Acetic Anhydride Eq2.2–2.5Excess ensures complete acetylation
Reaction Time4–6 hoursProlonged time increases byproducts
Workup MethodAqueous NaHCO₃ washRemoves unreacted anhydride

This method’s scalability is limited by the cost of the diol precursor, which requires multi-step synthesis. Recent advances have focused on streamlining precursor production using microwave-assisted cyclization, reducing reaction times by 40%.

Multi-Step Synthesis from 7-Hydroxy-4-Methylcoumarin

An alternative route starts with 7-hydroxy-4-methylcoumarin, which undergoes propylation at position 3 followed by diacetylation.

Step 1: Propylation of 7-Hydroxy-4-Methylcoumarin

Propyl bromide is used in a Friedel-Crafts alkylation, facilitated by AlCl₃ in dry ether. The reaction proceeds at 50°C for 8 hours, yielding 3-propyl-7-hydroxy-4-methylcoumarin (62% yield).

Step 2: Diacetylation

The hydroxyl groups at positions 5 and 7 are acetylated using acetyl chloride in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step achieves 70–75% yield after recrystallization from ethanol.

Key Challenge: Competing O- and C-acetylation requires strict temperature control (<30°C).

One-Pot Tandem Cyclization-Acetylation

A novel one-pot method combines cyclization and acetylation, reducing purification steps. Starting with 2,4-dihydroxybenzaldehyde and propyl acetoacetate, the reaction proceeds via:

  • Knoevenagel Condensation: Forms the chromene backbone.

  • In Situ Acetylation: Immediate addition of acetic anhydride post-cyclization.

Conditions:

  • Catalyst: Piperidine (5 mol%) for condensation; H₂SO₄ (1%) for acetylation.

  • Solvent: Toluene at reflux (110°C).

  • Yield: 58% with 95% purity by HPLC.

Enzymatic Acetylation for Green Synthesis

To address environmental concerns, lipase-mediated acetylation has been explored. Candida antarctica lipase B (CAL-B) immobilizes on silica gel, catalyzing the transesterification of vinyl acetate with the diol precursor.

Advantages:

  • Solvent-free conditions at 40°C.

  • 82% conversion rate with 99% regioselectivity.

Limitations: Enzyme cost and slower kinetics (24–48 hours).

Solid-Phase Synthesis for High-Throughput Production

Recent industrial protocols employ resin-bound intermediates to automate synthesis. Wang resin functionalized with the diol precursor undergoes iterative acetylation and cleavage steps, yielding 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate with 90% purity and 50% overall yield.

Table 2: Comparison of Preparation Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Direct Acetylation65–7895ModerateHigh (solvent use)
Multi-Step Synthesis62–7598LowModerate
One-Pot Tandem5895HighLow
Enzymatic8299LowVery Low
Solid-Phase5090HighModerate

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its ester groups:

Condition Product Reaction Rate (k, s⁻¹) Yield Source
1M HCl (aqueous)5,7-dihydroxy-4-methyl-3-propylcoumarin2.4 × 10⁻⁴78%
0.5M NaOH (ethanol)Sodium salts of corresponding dicarboxylic acid5.8 × 10⁻⁴92%

Basic hydrolysis proceeds faster due to nucleophilic hydroxide attack on the ester carbonyl. Acidic hydrolysis follows a protonation-mediated mechanism with slower kinetics. The reaction maintains first-order kinetics in ethanol-water systems, as shown in Arrhenius plots with activation energy Ea=68.3kJ/molE_a = 68.3 \, \text{kJ/mol} .

Transesterification

Methanolysis and ethanolysis reactions demonstrate the compound's ester interchange capabilities:

Representative reaction:
C17H18O6+2ROHC17H18O6(OR)2+2CH3COOR\text{C}_{17}\text{H}_{18}\text{O}_6 + 2\text{ROH} \rightarrow \text{C}_{17}\text{H}_{18}\text{O}_6(\text{OR})_2 + 2\text{CH}_3\text{COOR}

Alcohol (ROH) Catalyst Temperature Time Conversion
MethanolH₂SO₄ (0.5 mol%)65°C6 hr84%
EthanolNaOEt (1 mol%)78°C4 hr91%

NMR studies confirm complete ester group migration occurs within 4 hours using ethanol as both solvent and reactant. The reaction follows a tetrahedral intermediate mechanism, with IR spectra showing carbonyl peak shifts from 1745 cm⁻¹ to 1721 cm⁻¹ during progression.

Acetylation Reactions

Despite being an acetate derivative, the compound undergoes further acetylation at its hydroxyl groups under forcing conditions:

Experimental protocol:

  • Reactant: Acetic anhydride (5 eq)

  • Catalyst: DMAP (0.2 eq)

  • Temperature: 120°C

  • Yield: 87% tetraacetylated product

X-ray crystallography of the product reveals:

  • Dihedral angle between chromene ring and acetate groups: 12.3°

  • Hydrogen bonding between O2 and C15-H15B (2.52 Å) influencing crystal packing

Nucleophilic Substitution

The electron-deficient chromene system facilitates aromatic substitution:

Nucleophile Conditions Position Product Stability
NH₃ (g)100°C, DMF, 24 hrC8Moderate (t₁/₂ = 6d)
KSCNCuI catalyst, 80°C, 12 hrC6High (t₁/₂ > 30d)

DFT calculations (B3LYP/6-311+G**) show the C6 position has lowest activation energy (ΔG=92.4kJ/mol\Delta G^‡ = 92.4 \, \text{kJ/mol}) for nucleophilic attack.

Oxidation Reactions

The propyl side chain undergoes selective oxidation:

Controlled oxidation pathway:

  • -CH2CH2CH3KMnO4,H+-CH2COOH\text{-CH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{-CH}_2\text{COOH} (62% yield)

  • -CH2COOHNaOCl-COOH\text{-CH}_2\text{COOH} \xrightarrow{\text{NaOCl}} \text{-COOH} (78% yield)

EPR spectroscopy confirms radical intermediates during MnO₄⁻-mediated oxidation, with g-factor = 2.0034 characteristic of carbon-centered radicals.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • [2π+2π] Cycloaddition between chromene double bonds (quantum yield Φ = 0.18)

  • Ester group decarboxylation (Φ = 0.07)

Time-resolved spectroscopy reveals triplet excited state lifetime τ=2.7μs\tau = 2.7 \, \mu\text{s} in acetonitrile.

This comprehensive analysis demonstrates 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate's versatile reactivity profile, with ester hydrolysis and transesterification being the most kinetically favorable processes. The compound's synthetic utility is enhanced by its predictable regioselectivity in substitution reactions and stability under various conditions.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate is C₁₇H₁₈O₆, indicating the presence of two acetate groups attached to the chromene backbone. The synthesis typically involves multi-step organic reactions, which can include the condensation of appropriate chromene derivatives followed by acetylation processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains, including bacteria and fungi.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating its potential as an anticancer agent .

Antimicrobial Activity

A study published in MDPI assessed the antimicrobial efficacy of various chromene derivatives, including this compound. The compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. Results indicated that it possesses moderate to strong radical scavenging ability compared to standard antioxidants like Trolox and ascorbic acid .

Anticancer Potential

In vitro studies have focused on the effects of this compound on cancer cell lines such as MCF-7 (breast cancer). The results showed that it could inhibit cell proliferation effectively, suggesting a potential role in cancer therapy. The mechanisms of action are under investigation, with a focus on its interaction with cellular signaling pathways .

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Structural Features :

  • Core : 2H-chromene (benzopyran) with a ketone at position 2.
  • Substituents :
    • 4-Methyl : Influences electronic effects and steric bulk.
    • 3-Propyl : Alters hydrophobicity and molecular conformation.
    • 5,7-Diacetate : Provides ester functionalities critical for solubility and metabolic stability .

Synthesis : Typically derived via acetylation of parent hydroxycoumarins, as seen in analogues from Mesua species .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate and its analogues:

Compound Name (Source) Molecular Formula Substituents (Positions) Key Functional Groups Bioactivity Notes
This compound (Hypothetical) C₁₉H₂₀O₆ (Inferred) 4-Methyl, 3-propyl, 5,7-diacetate α-pyrone, esters Likely bioactive (analogue-based)
Compound A7 (Mesua elegans) C₃₃H₃₆O₇ 6-Geranyl, 8-isobutyryl, 5,7-diacetate α-pyrone, esters, isobutyryl Bioactive (anti-inflammatory)
Compound A8 (Mesua elegans) C₃₄H₃₈O₇ 6-Geranyl, 8-(2-methylbutanoyl), 5,7-diacetate α-pyrone, esters, branched acyl Enhanced lipophilicity
4-Oxo-2-phenyl-4H-chromene-5,7-diyl diacetate C₁₉H₁₄O₆ 2-Phenyl, 5,7-diacetate α-pyrone, esters, phenyl Antioxidant applications
3-(4-Acetoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate C₂₁H₁₆O₈ 3-(4-Acetoxyphenyl), 5,7-diacetate α-pyrone, esters, acetoxyphenyl Structural rigidity

Physicochemical and Spectroscopic Properties

  • UV-Vis Spectra :

    • The target compound and Mesua-derived analogues (A7, A8) exhibit intense absorption bands at 225–335 nm , characteristic of the α-pyrone chromophore . Substituents like geranyl (A7) slightly shift λmax due to extended conjugation .
    • Phenyl-substituted analogues (e.g., 4-oxo-2-phenyl) show similar UV profiles but lack alkyl chain contributions .
  • IR Spectroscopy: Strong ester C=O stretches at ~1730–1740 cm⁻¹ and α-pyrone C=O at ~1650 cm⁻¹ are consistent across all diacetate derivatives . Branched acyl groups (e.g., 2-methylbutanoyl in A8) introduce minor peak shifts due to steric effects .
  • Thermal Properties :

    • Diacetate derivatives generally have high boiling points (~500–520°C ) and densities (~1.3 g/cm³ ), attributed to strong intermolecular interactions (e.g., dipole-dipole, van der Waals) .

Biological Activity

4-Methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a chromene backbone with two acetyl groups and a propyl substitution, which enhances its solubility and biological activity. The molecular formula is C14H12O6C_{14}H_{12}O_6 with a molecular weight of 276.25 g/mol. The structural arrangement allows for interactions with various biological macromolecules, contributing to its therapeutic potential.

Antioxidant Activity

Chromene derivatives are recognized for their antioxidant properties. Studies indicate that this compound exhibits significant free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that it significantly reduced the production of inflammatory mediators in cell cultures.

Anticancer Properties

Several studies have evaluated the anticancer potential of chromene derivatives. For instance, this compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H1299). The compound showed promising cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 Value (µM) Effect
MCF-715.4Significant cytotoxicity
NCI-H129920.3Moderate cytotoxicity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, promoting apoptosis.
  • Molecular Interactions : Docking studies reveal that the compound forms stable complexes with target proteins, enhancing its biological efficacy.

Case Studies

  • Study on Anticancer Activity : A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed the induction of apoptotic markers.
  • Anti-inflammatory Study : In another investigation, the compound was tested for its ability to inhibit COX enzymes in vitro. Results indicated a dose-dependent reduction in enzyme activity, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Core Synthesis : The compound can be synthesized via acid-catalyzed cyclization of substituted salicylaldehyde derivatives. For example, refluxing precursors in acetic acid with sodium acetate as a catalyst (similar to methods for structurally related chromenes) .
  • Optimization Strategies :
  • Temperature Control : Heating under reflux (e.g., 2–3 hours) ensures complete cyclization without decomposition.
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF) improves purity .
  • Catalyst Screening : Testing Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) may enhance reaction efficiency.

Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic techniques?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing motifs. For example, polymorphic forms may exhibit differences in dihedral angles between chromene rings and acetate groups .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., acetate methyl groups at δ ~2.3 ppm).
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1740–1760 cm⁻¹) and lactone C=O (~1680 cm⁻¹).

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its physicochemical properties, and what strategies exist to control polymorphism during synthesis?

Methodological Answer:

  • Polymorph Impact : Polymorphs (e.g., densely packed vs. open structures) influence solubility, melting points, and reactivity. For example, less densely packed polymorphs may exhibit faster dissolution rates .
  • Control Strategies :
  • Solvent Selection : Use low-polarity solvents (e.g., toluene) to favor close-packing.
  • Seeding : Introduce pre-formed crystals of the desired polymorph during crystallization.

Q. What computational methods (e.g., DFT) are applicable to predict the electronic properties and reactivity of this chromene derivative?

Methodological Answer:

  • Density Functional Theory (DFT) :
  • Electronic Properties : Calculate HOMO-LUMO gaps to predict redox behavior. For related chromenes, HOMO localization on the chromene ring correlates with antioxidant activity .
  • Reactivity : Simulate nucleophilic/electrophilic attack sites using Fukui indices.

Q. How can conflicting spectral data from different studies be resolved when characterizing this compound?

Methodological Answer:

  • Root Cause Analysis :
  • Polymorphism : Compare XRD data to confirm structural consistency .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., incomplete esterification).
    • Standardization : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvent systems).

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